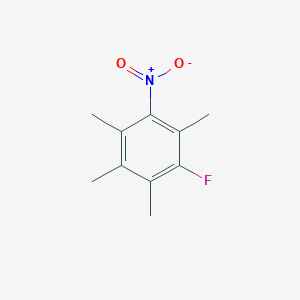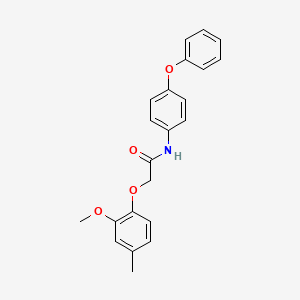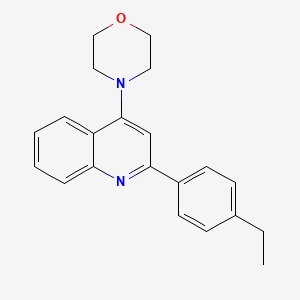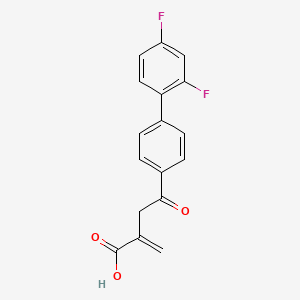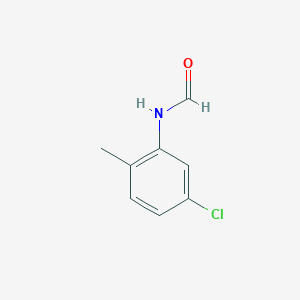![molecular formula C7H6ClN3O B11949946 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 58333-27-0](/img/structure/B11949946.png)
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one est un composé hétérocyclique appartenant à la classe des triazolopyridines. Ce composé présente un intérêt majeur en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant que bloc de construction dans la synthèse de diverses molécules pharmacologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(chlorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one implique généralement la réaction de la 2-hydrazinopyridine avec le chlorure de chloroacétyle pour former un intermédiaire, qui est ensuite cyclisé en utilisant l'oxychlorure de phosphore (POCl3) pour donner le produit souhaité . Les conditions de réaction nécessitent généralement une atmosphère inerte et des températures contrôlées pour garantir des rendements élevés et la pureté du produit.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour la rentabilité et l'efficacité. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer la scalabilité et la reproductibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(chlorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chlorométhyle peut être substitué par des nucléophiles tels que des amines, des thiols et des alcools.
Oxydation et réduction : Le composé peut participer à des réactions redox, bien que les conditions et les réactifs spécifiques dépendent de la transformation souhaitée.
Réactions de cyclisation : Il peut former des systèmes cycliques fusionnés par des réactions de cyclisation avec des réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Méthylamine, éthylamine, thiols et alcools.
Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec la méthylamine donne la méthyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylméthyl-amine .
Applications de la recherche scientifique
La 2-(chlorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Elle sert de précurseur pour la synthèse de divers composés pharmacologiquement actifs, notamment des inhibiteurs de kinases et des agents antimicrobiens.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec des cibles biologiques, telles que les enzymes et les récepteurs.
Science des matériaux : Elle est explorée pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de la 2-(chlorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Par exemple, des dérivés de ce composé ont montré qu'ils inhibaient la kinase c-Met, une tyrosine kinase réceptrice impliquée dans divers processus cellulaires, notamment la prolifération et la survie . L'inhibition se produit par liaison au site actif de l'enzyme, bloquant ainsi son activité.
Applications De Recherche Scientifique
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:
Medicinal chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de triazolopyridine, tels que :
Dérivés de [1,2,4]triazolo[4,3-a]pyrazine : Ces composés présentent également des activités biologiques significatives et sont utilisés en chimie médicinale.
Dérivés de [1,2,4]triazolo[4,3-a]pyridine à base d'indole : Ces composés sont connus pour leurs activités antiprolifératives contre les lignées de cellules cancéreuses.
Unicité
La 2-(chlorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe chlorométhyle, qui permet des modifications chimiques diverses et la formation de divers dérivés aux activités biologiques potentielles.
Propriétés
Numéro CAS |
58333-27-0 |
|---|---|
Formule moléculaire |
C7H6ClN3O |
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-11-7(12)10-4-2-1-3-6(10)9-11/h1-4H,5H2 |
Clé InChI |
XIDUXUGRIFIDPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN(C(=O)N2C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)






